molecular formula C14H15N5O2 B12159478 3-(4-methoxy-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide

3-(4-methoxy-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide

Cat. No.: B12159478
M. Wt: 285.30 g/mol
InChI Key: FDIJTAJKAIUQQI-UHFFFAOYSA-N
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Description

3-(4-methoxy-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide is a synthetic organic compound that features a complex structure combining an indole ring, a triazole ring, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxy-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide typically involves multiple steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Methoxylation: The indole ring is then methoxylated using a suitable methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.

    Triazole Formation: The triazole ring is formed via a cyclization reaction involving hydrazine and an appropriate nitrile or amidine.

    Coupling Reaction: The methoxyindole and triazole intermediates are coupled using a suitable linker, such as a propanamide group, through an amide bond formation reaction. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, time), and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can occur at the amide bond, potentially converting it to an amine.

    Substitution: The indole and triazole rings can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

    Oxidation: Hydroxylated derivatives.

    Reduction: Aminated derivatives.

    Substitution: Various substituted indole and triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.

Biology

In biological research, 3-(4-methoxy-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific biological pathways or diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-(4-methoxy-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide depends on its specific application. In medicinal contexts, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The indole and triazole rings can facilitate binding to these targets through hydrogen bonding, π-π interactions, and hydrophobic effects. The propanamide group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

    3-(4-methoxyphenyl)-N-(4H-1,2,4-triazol-3-yl)propanamide: Contains a phenyl ring instead of an indole ring, which can alter its binding properties and overall activity.

    3-(4-methoxy-1H-indol-1-yl)propanamide: Does not have the triazole ring, potentially reducing its versatility in chemical reactions and biological interactions.

Uniqueness

The combination of the methoxyindole and triazole rings in 3-(4-methoxy-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide provides a unique structural framework that can enhance its chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H15N5O2

Molecular Weight

285.30 g/mol

IUPAC Name

3-(4-methoxyindol-1-yl)-N-(1H-1,2,4-triazol-5-yl)propanamide

InChI

InChI=1S/C14H15N5O2/c1-21-12-4-2-3-11-10(12)5-7-19(11)8-6-13(20)17-14-15-9-16-18-14/h2-5,7,9H,6,8H2,1H3,(H2,15,16,17,18,20)

InChI Key

FDIJTAJKAIUQQI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCC(=O)NC3=NC=NN3

Origin of Product

United States

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